N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane
Overview
Description
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane is a complex organic compound with the molecular formula C38H82N4O4. This compound is known for its unique structure, which includes multiple amine groups and oxirane rings, making it a versatile molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane typically involves the reaction of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine with dodecyl glycidyl ether and tetradecyl glycidyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane rings to diols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, while the oxirane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar structure but lacks the oxirane rings.
Triethylenetetramine: Contains additional ethylene groups and is used in similar applications.
Tetraethylenepentamine: More complex structure with additional amine groups
Uniqueness
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane is unique due to its combination of amine groups and oxirane rings, providing a versatile platform for various chemical reactions and applications .
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2.C15H30O2.C6H18N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15;7-1-3-9-5-6-10-4-2-8/h17H,2-16H2,1H3;15H,2-14H2,1H3;9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVJTXANVUQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1.C(CNCCNCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H82N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71608-71-4 | |
Details | Compound: 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane | |
Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71608-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
659.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71608-71-4 | |
Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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